Zirconium n-propoxide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H32O4Zr |

|---|---|

Molecular Weight |

331.60 g/mol |

IUPAC Name |

propan-1-ol;zirconium |

InChI |

InChI=1S/4C3H8O.Zr/c4*1-2-3-4;/h4*4H,2-3H2,1H3; |

InChI Key |

HMRSJGJPKBZWDF-UHFFFAOYSA-N |

SMILES |

CCCO.CCCO.CCCO.CCCO.[Zr] |

Canonical SMILES |

CCCO.CCCO.CCCO.CCCO.[Zr] |

physical_description |

Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid Yellow liquid with an odor of alcohol; [CAMEO] Light yellow solution with alcohol-like odor; [MSDSonline] |

Origin of Product |

United States |

Foundational & Exploratory

Zirconium (IV) n-Propoxide: A Technical Guide to Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and structural characteristics of Zirconium (IV) n-propoxide. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize zirconium compounds in their work, particularly in materials science, catalysis, and the synthesis of advanced ceramics and nanoparticles.

Chemical and Physical Properties

Zirconium (IV) n-propoxide, also known as tetra-n-propyl zirconate, is an organometallic compound with the chemical formula Zr(OCH₂CH₂CH₃)₄. It is a versatile precursor for the synthesis of zirconium-based materials due to its high reactivity, particularly towards water.[1] It is typically supplied as a 70% solution in n-propanol.

Quantitative Data Summary

The key physical and chemical properties of Zirconium (IV) n-propoxide are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

| Property | Value | Source(s) |

| CAS Number | 23519-77-9 | [2] |

| Molecular Formula | C₁₂H₂₈O₄Zr | [3] |

| Molecular Weight | 327.56 g/mol | [3] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |

| Odor | Alcohol-like | [4] |

Table 2: Physical Constants

| Property | Value | Conditions | Source(s) |

| Density | 1.058 g/mL | at 20 °C | [4] |

| 1.044 g/mL | at 25 °C | [5] | |

| Boiling Point | 208 °C | at 0.1 mmHg | [5] |

| 95.8 °C | at 760 mmHg | [4] | |

| Flash Point | 23 °C | [2] | |

| Refractive Index | 1.457 | at 20 °C | [2] |

| 1.451 | at 20 °C | [5] | |

| Vapor Pressure | 26.3 mmHg | at 25 °C | [4] |

| Viscosity | 60-90 cSt | at 25 °C | [2] |

Solubility and Reactivity

Zirconium (IV) n-propoxide is soluble in organic solvents such as alcohols and toluene (B28343).[2] It is highly sensitive to moisture and readily hydrolyzes upon contact with water to form zirconium dioxide (zirconia) and propanol (B110389).[4] This reactivity is the basis for its widespread use in sol-gel processes. It is incompatible with strong acids, bases, and oxidizing agents.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[4]

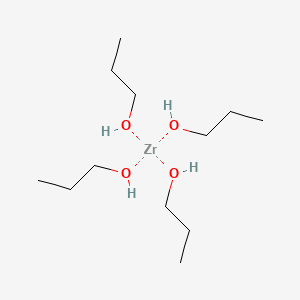

Chemical Structure

The precise structure of zirconium (IV) n-propoxide in solution is complex and not simply a monomeric Zr(OPr)₄ species. Like other metal alkoxides, it tends to form oligomers through the bridging of alkoxy groups between zirconium centers.[6] This oligomerization leads to an increase in the coordination number of the zirconium atom beyond four. Evidence from EXAFS (Extended X-ray Absorption Fine Structure) studies suggests the presence of solvated dimers or trimers in solutions of its parent alcohol.[6]

Furthermore, commercial solutions of zirconium n-propoxide in n-propanol have been found to crystallize upon long-term storage, yielding well-defined oxoalkoxide clusters. One such identified structure is the tetranuclear complex [Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂].[7] This indicates that in solution, an equilibrium exists between various oligomeric and potentially partially hydrolyzed species.

The fundamental coordination can be represented as a central zirconium atom bonded to four n-propoxide groups.

Caption: Monomeric representation of Zirconium (IV) n-propoxide.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a valuable tool for characterizing this compound. The chemical shifts for the protons of the n-propoxide ligand are distinctive.

Table 3: ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity |

| α-CH₂ (adjacent to O) | ~3.6 - 4.0 | Broad multiplet |

| β-CH₂ | ~1.7 | Multiplet |

| γ-CH₃ | ~0.9 | Triplet |

Note: The broadness of the α-CH₂ signal is often indicative of the complex oligomeric equilibria in solution.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the n-propoxide ligands and the Zr-O bond.

Table 4: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 2960, 2950, 2874 | C-H stretching in -CH₃ and -CH₂ groups |

| 1132 | Combination of C-O and skeletal stretches |

| 1005 | C-O stretching |

| ~500-600 | Zr-O stretching |

| Source:[8] |

Experimental Protocols

Synthesis of Zirconium (IV) n-Propoxide

A general method for the synthesis of zirconium alkoxides involves the reaction of zirconium tetrachloride with the corresponding alcohol in the presence of a base (like ammonia) to neutralize the liberated HCl.[1][9]

Materials:

-

Zirconium (IV) chloride (ZrCl₄)

-

Anhydrous n-propanol

-

Anhydrous toluene (or other inert solvent)

-

Ammonia (B1221849) gas or a solution of ammonia in n-propanol

-

Inert atmosphere glovebox or Schlenk line equipment

Procedure:

-

Under an inert atmosphere, suspend zirconium (IV) chloride in anhydrous toluene in a reaction flask.

-

Cool the suspension in a water bath.

-

Slowly add a solution of anhydrous n-propanol (at least 4 molar equivalents) to the stirred suspension.

-

Bubble anhydrous ammonia gas through the mixture or slowly add a solution of ammonia in n-propanol. This is an exothermic reaction and should be done with cooling. The ammonia neutralizes the HCl formed, precipitating ammonium (B1175870) chloride (NH₄Cl).

-

After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Remove the precipitated NH₄Cl by filtration under an inert atmosphere.

-

Remove the solvent and excess alcohol from the filtrate under reduced pressure to yield the crude zirconium (IV) n-propoxide.

-

Purification can be achieved by vacuum distillation.[4]

Caption: General workflow for the synthesis of Zirconium (IV) n-propoxide.

Sol-Gel Synthesis of Zirconia (ZrO₂) Nanoparticles

The sol-gel process is a primary application of this compound, allowing for the formation of zirconia materials at relatively low temperatures. The process involves two main reactions: hydrolysis and condensation.

Materials:

-

Zirconium (IV) n-propoxide (70% in n-propanol)

-

Anhydrous ethanol (B145695) or propanol (as solvent)

-

Deionized water (as hydrolyzing agent)

-

Nitric acid or ammonia solution (as catalyst)

Procedure:

-

Prepare a solution of zirconium (IV) n-propoxide in the chosen alcohol solvent. A typical molar ratio of Zr(OPr)₄ to alcohol is around 1:20.[10]

-

In a separate vessel, prepare a solution of deionized water in the same alcohol. The water-to-alkoxide molar ratio is a critical parameter and can be varied (e.g., 1:8).[10] An acid (e.g., nitric acid) or base (e.g., ammonia) catalyst can be added to this solution to control the rates of hydrolysis and condensation.

-

Slowly add the water/alcohol/catalyst solution dropwise to the stirred this compound solution.

-

Continue stirring the resulting sol for a set period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, leading to the formation of a gel.

-

The gel is then aged for a period, typically 24 hours.

-

The aged gel is dried in an oven (e.g., at 110 °C for 12 hours) to remove the solvent and by-products.[11]

-

The dried powder is then calcined at a higher temperature (e.g., 500 °C) to crystallize the amorphous zirconia into its desired phase (e.g., tetragonal or monoclinic).[10]

Caption: Reaction pathway for the sol-gel synthesis of zirconia.

Conclusion

Zirconium (IV) n-propoxide is a fundamentally important precursor in materials science and chemistry. Its utility is primarily derived from its high reactivity towards hydrolysis, which allows for the controlled synthesis of zirconia-based materials via the sol-gel method. A thorough understanding of its chemical properties, including its tendency to form oligomeric species in solution, and the careful control of reaction parameters are essential for the reproducible synthesis of materials with desired properties. This guide provides the core technical data and procedural outlines to support researchers in their application of this versatile compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Zirconium(IV) n-propoxide, 70% w/w in n-propanol, Thermo Scientific Chemicals 50 g [thermofisher.com]

- 3. strem.com [strem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Zirconium n-Propoxide from Zirconium Tetrachloride

Introduction

Zirconium(IV) n-propoxide, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is an organometallic compound that serves as a critical precursor in materials science, particularly in the synthesis of zirconium-based materials through sol-gel processes.[1][2] It is widely used for creating zirconia (ZrO₂) thin films, protective coatings, and nanoparticles utilized in catalysis, optics, and electronics.[2][3][4] This colorless to pale yellow, moisture-sensitive liquid is typically synthesized from zirconium tetrachloride (ZrCl₄), a common starting material for many zirconium compounds.[1][3][5] This guide provides a comprehensive overview of the primary synthetic routes from zirconium tetrachloride to zirconium n-propoxide, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Methodologies

The synthesis of this compound from zirconium tetrachloride primarily involves the substitution of chloride ligands with n-propoxide groups. This alcoholysis reaction can be accomplished through several key methods, with the most common being the direct reaction with n-propanol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Direct Reaction with Ammonia (B1221849) as a Base (The Ammonia Route)

The most widely employed method for synthesizing zirconium alkoxides from zirconium tetrachloride is the direct reaction with the corresponding alcohol in the presence of a base, typically ammonia (NH₃), to drive the reaction to completion by scavenging the generated HCl.[3][6] The overall reaction is as follows:

ZrCl₄ + 4 CH₃CH₂CH₂OH + 4 NH₃ → Zr(OCH₂CH₂CH₃)₄ + 4 NH₄Cl

This reaction is highly exothermic and requires careful temperature control.[3][7] It is performed under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the reactants and products.[6][7]

Alternative Synthetic Routes

While the ammonia route is prevalent, other methods for synthesizing zirconium alkoxides exist, which can be adapted for this compound:

-

Alcohol Exchange: This method involves reacting a different, often more readily available or purifiable zirconium alkoxide, such as zirconium(IV) isopropoxide, with n-propanol.[6] The equilibrium is shifted towards the desired product by removing the more volatile alcohol (isopropanol) via distillation.[6]

-

Alcoholysis of Amido Precursors: High-purity this compound can be obtained by reacting tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄) with n-propanol.[6][7] The volatile diethylamine (B46881) byproduct is removed by distillation under reduced pressure.[6] This route avoids chloride impurities but requires the prior synthesis of the amido precursor.[7][8]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of zirconium alkoxides. While the primary example from the literature details the synthesis of zirconium isopropoxide isopropanol (B130326) complex, the procedure is directly applicable to the synthesis of this compound by substituting isopropanol with n-propanol.

Protocol 1: Synthesis via the Ammonia Route

This protocol is adapted from the synthesis of zirconium(IV) isopropoxide isopropanol complex and can be modified for the n-propoxide derivative.[7][8]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous n-propanol

-

Anhydrous toluene (B28343)

-

Ammonia gas (or a standardized solution of ammonia in n-propanol)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk line and glassware

-

Glovebox

-

Cannula for liquid transfer

-

Magnetic stirrer and stir bars

-

Cooling bath (e.g., water bath)

-

Filtration apparatus (e.g., Schlenk filter frit)

-

Rotary evaporator

Procedure:

-

Preparation: All manipulations must be performed under rigorously anhydrous conditions using standard Schlenk and glovebox techniques.[7] All glassware should be oven-dried and cooled under an inert atmosphere. Solvents must be rigorously dried before use.[6]

-

Reaction Setup: In a nitrogen-filled glovebox, load a 500 mL Schlenk flask with zirconium(IV) chloride (e.g., 14.0 g, 60 mmol, 1.0 eq.) and anhydrous toluene (150 mL).[7][8] Transfer the flask to the Schlenk line.

-

Reactant Addition: Prepare a solution of ammonia in anhydrous n-propanol. Alternatively, a standardized 2 M solution can be used. Slowly add the ammonia/n-propanol solution (e.g., 135 mL of 2 M solution, 270 mmol, 4.5 eq. of ammonia) dropwise to the stirred suspension of ZrCl₄.[7][8] The reaction is exothermic, so maintain a controlled temperature by using a water bath for cooling.[7][8]

-

Reaction: Stir the mixture at room temperature for approximately 1 hour after the addition is complete.[7][8] A white precipitate of ammonium (B1175870) chloride (NH₄Cl) will form.

-

Filtration: Remove the NH₄Cl precipitate by filtration through a Schlenk filter into a separate 500 mL Schlenk flask.[7][8]

-

Solvent Removal: Remove the solvent (toluene and excess n-propanol) from the filtrate under reduced pressure using a rotary evaporator.[7][8]

-

Purification: The crude this compound can be purified by high-vacuum distillation.[2][9]

Data Presentation: Reaction Parameters and Product Characterization

Quantitative data from synthesis and characterization are summarized below for easy comparison and reference.

Table 1: Summary of Synthesis Parameters for Zirconium Alkoxides via the Ammonia Route

| Parameter | Value / Condition | Source |

| Reactants | ||

| Zirconium Source | Zirconium(IV) chloride (ZrCl₄) | [7],[8] |

| Alcohol | n-propanol | [3] |

| Base | Ammonia (NH₃) | [6],[7] |

| Stoichiometry | ||

| Molar Ratio (Base:ZrCl₄) | ~4.5 : 1 | [7],[8] |

| Reaction Conditions | ||

| Solvent | Toluene / n-propanol | [7],[8] |

| Temperature | Room temperature with cooling (exothermic) | [3],[7] |

| Atmosphere | Inert (Nitrogen or Argon) | [7] |

| Reaction Time | ~1 hour post-addition | [7],[8] |

| Yield | ||

| Typical Yield | 61% (for recrystallized Zr(OⁱPr)₄·iPrOH) | [10] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [3],[9] |

| Molecular Formula | Zr(OCH₂CH₂CH₃)₄ | [11] |

| Molecular Weight | 327.57 g/mol | [11] |

| Boiling Point | 208 °C @ 0.1 Torr | [12] |

| Density | ~1.050 g/cm³ | [12] |

| Solubility | Soluble in organic solvents; insoluble in water | [1],[12] |

| Spectroscopic Data (Example for a similar alkoxide: Zr(NEt₂)₄) | ||

| ¹H NMR (500 MHz, C₆D₆) | δ 3.37 (quad, J = 7.0 Hz, 2H), δ 1.16 (t, J = 7.0 Hz, 3H) | [7] |

| ¹³C NMR (125 MHz, C₆D₆) | δ 42.9, 16.3 | [7] |

Mandatory Visualizations

Diagrams illustrating the chemical pathway and experimental workflow provide a clear visual representation of the synthesis process.

Reaction Pathway

The following diagram illustrates the core chemical transformation from zirconium tetrachloride to this compound.

Caption: Chemical reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical steps involved in the laboratory synthesis and purification of this compound.

Caption: Step-by-step workflow for this compound synthesis.

Conclusion

The synthesis of this compound from zirconium tetrachloride via the ammonia route is a well-established and effective method, provided that stringent anhydrous and inert conditions are maintained. Careful control of the reaction temperature is critical due to the exothermic nature of the alcoholysis.[3][7] Purification by vacuum distillation is essential to remove byproducts and unreacted starting materials, yielding a product suitable for high-purity applications in materials science.[2][9] The protocols and data presented in this guide offer a comprehensive technical resource for the successful synthesis and handling of this versatile zirconium precursor.

References

- 1. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Buy Zirconium(IV) Propoxide | 23519-77-9 [smolecule.com]

- 4. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 5. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]

- 6. Zirconium(IV) Propoxide | 23519-77-9 | Benchchem [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound | 23519-77-9 [chemicalbook.com]

- 10. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 11. ジルコニウム(IV)プロポキシド 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

Navigating the Thermal Stability of Zirconium n-Propoxide: A Technical Guide for Researchers

Introduction

Zirconium (IV) n-propoxide (Zr(OPrn)4) is a pivotal precursor in the synthesis of high-purity zirconium-based materials, including thin films, nanoparticles, and advanced ceramics. Its utility in sol-gel processes and chemical vapor deposition (CVD) techniques is well-established. A critical parameter governing its application and the properties of the resulting materials is its thermal stability. Understanding the decomposition pathway and the nature of evolved species is paramount for process optimization and ensuring the desired material characteristics. This technical guide provides a comprehensive overview of the thermal stability of zirconium n-propoxide, addressing the core requirements of researchers, scientists, and drug development professionals.

While direct, detailed thermogravimetric and differential scanning calorimetry studies on pure this compound are not extensively available in the public domain, this guide synthesizes information from analogous zirconium compounds and general principles of metal alkoxide thermal decomposition to provide a robust framework for understanding its behavior.

Thermal Analysis of Zirconium Alkoxides: An Overview

The thermal decomposition of zirconium alkoxides is a complex process involving multiple stages, including hydrolysis (if moisture is present), evaporation of solvent, and the pyrolytic decomposition of the organic ligands, ultimately yielding zirconium oxide. The precise decomposition temperatures and the nature of the intermediate and final products are highly dependent on the experimental conditions, particularly the heating rate and the atmosphere (inert or oxidizing).

Insights from Analogous Zirconium Compounds

Due to the limited specific data on this compound, we can draw valuable insights from the thermal analysis of structurally related zirconium precursors, such as zirconium oxo-hydroxypropionate and zirconium n-butoxide.

A study on a novel zirconium oxo-hydroxypropionate complex, [Zr6O4(OH)4(CH3CH2COO)12]2, provides a relevant model for the decomposition of propionate (B1217596) ligands in a zirconium coordination sphere.[1] The thermal decomposition of this precursor was investigated using simultaneous differential thermal analysis-thermogravimetry-mass spectrometry (DTA-TG-MS).[1]

Table 1: Thermal Decomposition Data for Zirconium Oxo-hydroxypropionate in Air [1]

| Temperature Range (°C) | Weight Loss (%) | Evolved Species (as detected by MS) | Process |

| 25 - 250 | ~5 | H2O | Dehydration |

| 250 - 500 | ~36 | 3-pentanone (m/z = 57), CO2 (m/z = 44) | Decomposition of propionate ligands |

| 500 - 950 | ~10 | CO2 | Decomposition of intermediate zirconium oxycarbonate |

Note: This data is for a zirconium oxo-hydroxypropionate complex and serves as an illustrative example for the decomposition of propionate ligands.

Similarly, a study on gels derived from zirconium n-butoxide modified with cerium acetylacetonate (B107027) details a multi-step decomposition process.[2] Although the starting material is different, the analysis of evolved gases during pyrolysis offers clues to the potential decomposition products of zirconium alkoxides.

Table 2: Evolved Gas Analysis during Pyrolysis of a Modified Zirconium n-Butoxide Gel [2]

| Temperature Range (°C) | Evolved Species |

| < 250 | Ethanol, Water |

| 250 - 400 | Acetone, Acetic Acid, Butanol |

| > 400 | Butene |

Note: This data is for a modified zirconium n-butoxide gel and provides general insights into the types of species that may evolve during the pyrolysis of zirconium alkoxides.

Experimental Protocols

To ensure reproducible and accurate thermal analysis of this compound, it is crucial to follow standardized experimental protocols. The following methodologies are based on best practices for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum). Due to the moisture sensitivity of this compound, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Atmosphere: High-purity inert gas (e.g., nitrogen or argon) or dry air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: A linear heating rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps and the corresponding percentage mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. Sample preparation should be conducted in an inert atmosphere.

-

Atmosphere: An inert gas flow is maintained over the sample and reference pans.

-

Heating Program: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min), over the temperature range of interest.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting, boiling, and decomposition.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the chemical nature of the volatile species produced during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

TGA Conditions: The TGA experiment is performed as described above.

-

Gas Transfer: The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA experiment.

-

Data Analysis: The spectral data is correlated with the mass loss events observed in the TGA curve to identify the decomposition products at each stage.

Visualizing Thermal Decomposition Pathways

To conceptualize the processes involved in the thermal analysis of this compound, the following diagrams illustrate a general experimental workflow and a hypothetical decomposition pathway.

Caption: General experimental workflow for thermal analysis.

References

Solubility of Zirconium n-Propoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of zirconium n-propoxide in various organic solvents. This compound (Zr(OPr)₄) is a metal alkoxide precursor pivotal in the synthesis of zirconium-based materials, including advanced ceramics, thin films, and nanoparticles. Its solubility is a critical parameter for solution-based processing techniques such as sol-gel synthesis and chemical vapor deposition (CVD). This document consolidates available solubility information and presents a detailed protocol for its experimental determination, addressing the compound's air-sensitive nature.

Core Concepts in this compound Solubility

This compound is generally characterized by its good solubility in a range of common organic solvents.[1][2][3] This high solubility is a key attribute for its utility as a precursor in various chemical processes. However, it is exceedingly sensitive to moisture and will readily hydrolyze, forming zirconium hydroxides and propanol.[1] Therefore, all solubility determinations and handling must be conducted under anhydrous conditions.

The solubility of metal alkoxides can be influenced by their tendency to form oligomeric or polymeric structures in solution.[4] While many metal alkoxides are soluble in their corresponding alcohols, their solubility in non-polar solvents is often limited to distillable alkoxides.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its high solubility in its parent alcohol, n-propanol, is well-established by the common commercial availability of a 70% w/w solution.[2][3][6] This indicates that at room temperature, at least 700 grams of this compound can dissolve in 300 grams of n-propanol. The material is also known to be soluble in toluene.[1]

Due to the limited availability of specific quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems experimentally. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Determining the Solubility of this compound

Given the air-sensitive nature of this compound, its solubility must be determined using techniques that rigorously exclude atmospheric moisture and oxygen. The following protocol outlines a gravimetric method for determining the solubility of this compound in a given anhydrous organic solvent.

Materials and Equipment:

-

This compound (as pure as available)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., argon or nitrogen) with an oxygen and moisture content of < 5 ppm

-

Schlenk line or glove box

-

Oven-dried glassware (e.g., Schlenk flasks, graduated cylinders, filter funnels)

-

Magnetic stirrer and stir bars

-

Syringes and cannulas for liquid transfer

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled bath

Procedure:

-

Preparation of Materials and Glassware:

-

Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

-

Ensure the solvent is anhydrous, typically by distillation from a suitable drying agent or by passing it through a column of activated molecular sieves or alumina.

-

-

Sample Preparation (under inert atmosphere):

-

In a glove box or using Schlenk techniques, add an excess amount of this compound to a pre-weighed Schlenk flask containing a magnetic stir bar.

-

Record the initial mass of the this compound.

-

Using a cannula or syringe, transfer a known volume of the anhydrous solvent to the Schlenk flask.

-

-

Equilibration:

-

Seal the Schlenk flask and place it in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.

-

-

Sample Withdrawal and Filtration (under inert atmosphere):

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter). It is critical not to disturb the solid at the bottom of the flask.

-

Immediately transfer the syringe to a pre-weighed, clean, and dry vial.

-

-

Gravimetric Analysis:

-

Record the mass of the syringe with the withdrawn saturated solution. The difference between this and the initial syringe mass gives the mass of the saturated solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is fully evaporated, re-weigh the vial containing the solid residue (the dissolved this compound).

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: (Mass of vial with residue) - (Mass of empty vial)

-

Mass of solvent in the aliquot: (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent in the aliquot) * 100

-

Solubility (g/L): The density of the solvent at the experimental temperature will be needed to convert the mass of the solvent to volume.

-

Visualizing Workflows and Logical Relationships

To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

- 1. This compound | 23519-77-9 [chemicalbook.com]

- 2. ジルコニウム(IV)プロポキシド 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 3. 正丙醇锆 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. This compound, 70% in n-propanol | [gelest.com]

Zirconium n-Propoxide: A Technical Guide to the Synthesis of Zirconia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of zirconium n-propoxide as a precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂). Zirconia nanoparticles have garnered significant attention across various scientific and industrial fields, including catalysis, biomedical applications, and advanced ceramics, owing to their exceptional physical and chemical properties.[1][2][3] this compound is a widely employed precursor in these syntheses, valued for its high reactivity and ability to form high-purity zirconia.[4][5] This document details the prevalent synthesis methodologies, presents key quantitative data from various studies, and illustrates the fundamental chemical pathways and experimental workflows.

Properties of this compound

Zirconium(IV) n-propoxide, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is a colorless to pale yellow, slightly viscous liquid.[5] It is soluble in organic solvents such as alcohols and toluene (B28343) but is highly sensitive to moisture, readily hydrolyzing upon contact with water.[5] This reactivity is the cornerstone of its use in sol-gel and hydrothermal synthesis methods for zirconia.

Synthesis Methodologies

The primary methods for synthesizing zirconia from this compound are the sol-gel and hydrothermal techniques. These methods offer control over the particle size, crystal structure, and morphology of the resulting zirconia nanoparticles.[6]

Sol-Gel Synthesis

The sol-gel process is a versatile and widely used method for producing high-purity and homogeneous zirconia nanoparticles at relatively low temperatures.[7][8] The process involves the hydrolysis and subsequent condensation of the this compound precursor in a solvent, typically an alcohol. The fundamental reactions can be summarized as follows:

-

Hydrolysis: this compound reacts with water to form zirconium hydroxide (B78521) and n-propanol. Zr(OPr)₄ + 4H₂O → Zr(OH)₄ + 4PrOH

-

Condensation: The zirconium hydroxide molecules then undergo condensation to form a three-dimensional zirconia network (a gel). nZr(OH)₄ → (ZrO₂)n + 2nH₂O

The reaction rate is significantly influenced by parameters such as the water-to-alkoxide molar ratio, pH, temperature, and the presence of catalysts or chelating agents.[9][10] For instance, acids or bases can be used to catalyze the hydrolysis and condensation reactions. Chelating agents like acetic acid or acetylacetone (B45752) are often employed to slow down the rapid hydrolysis of this compound, allowing for better control over the particle formation.[9]

Hydrothermal Synthesis

Hydrothermal synthesis is another prominent method that utilizes elevated temperatures and pressures to crystallize zirconia from an aqueous solution of the precursor.[2][11][12] This technique can yield highly crystalline zirconia nanoparticles with well-defined morphologies. In a typical hydrothermal process, a solution containing the zirconium precursor is sealed in an autoclave and heated above the boiling point of water. The increased temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of zirconia nanoparticles.[13]

Quantitative Data on Zirconia Synthesis

The following tables summarize quantitative data from various studies on the synthesis of zirconia using this compound, highlighting the influence of different experimental parameters on the final product.

| Precursor & Concentration | Solvent | Catalyst/Additive | pH | Reaction Temp. (°C) | Calcination Temp. (°C) | Resulting Crystal Phase | Particle Size (nm) | Reference |

| This compound | n-propanol | Nitric acid | - | 70 | 500 | Tetragonal | 30-60 | [8] |

| This compound (70 wt% in 1-propanol) | Benzyl (B1604629) alcohol | None | - | 220-270 | - | Tetragonal & Monoclinic | 3.6 (tetragonal), 2.7 (monoclinic) | [14] |

| This compound | n-propanol | Acetic acid | 3.8±0.2 | - | 330 | Amorphous | - | [9] |

| This compound | - | Glucose, Fructose, Aqueous ammonia (B1221849) | 9-10 | Room Temp. | 700 | Tetragonal & Monoclinic | 10-30 | [1][15][16] |

| This compound | Isopropanol | Nitric acid | - | - | 500 | Tetragonal | - | [17] |

| This compound | Isopropanol | Ammonia solution | - | - | 500 | Amorphous | ~100 | [8] |

Experimental Protocols

General Sol-Gel Synthesis Protocol

-

Precursor Solution Preparation: this compound is dissolved in a suitable solvent, such as n-propanol or ethanol.[8]

-

Hydrolysis: A controlled amount of water, often mixed with a catalyst (e.g., nitric acid or ammonia solution), is added dropwise to the precursor solution under vigorous stirring.[8][9]

-

Gelation: The solution is left to age, allowing the hydrolysis and condensation reactions to proceed, resulting in the formation of a gel.

-

Drying: The gel is dried to remove the solvent and byproducts. This can be done at ambient or elevated temperatures, or under vacuum.[18]

-

Calcination: The dried gel is calcined at high temperatures (typically 400-800°C) to remove residual organic matter and induce crystallization of the zirconia.[8][18]

Non-Aqueous Solvothermal Synthesis Protocol

-

Reaction Mixture: this compound (70 wt% in 1-propanol) and benzyl alcohol are mixed in a reactor at a specific precursor concentration (e.g., 180, 240, or 360 mmol L⁻¹).[14]

-

Heating: The mixture is heated to a constant synthesis temperature (e.g., 220 to 270 °C) for a defined period (e.g., 6 hours to 6 days).[14]

-

Particle Formation: Nanoparticle formation occurs through a ligand exchange followed by an ether condensation reaction.[14]

-

Product Recovery: After the reaction, the resulting zirconia nanoparticles are collected from the solution.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical transformations and a typical experimental workflow for zirconia synthesis.

Caption: Hydrolysis and condensation of this compound.

Caption: Typical sol-gel synthesis workflow.

Conclusion

This compound is a highly effective precursor for the synthesis of zirconia nanoparticles via sol-gel and hydrothermal methods. The ability to precisely control experimental parameters such as precursor concentration, pH, and temperature allows for the tuning of the resulting zirconia's properties, including particle size and crystal phase. This makes it a valuable material for a wide range of applications, from advanced materials to biomedical devices. Further research into modifying synthesis conditions can lead to the development of novel zirconia-based materials with enhanced functionalities.

References

- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencetechindonesia.com [sciencetechindonesia.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Page loading... [guidechem.com]

- 5. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydrothermal synthesis of zirconia nanomaterials | Semantic Scholar [semanticscholar.org]

- 14. Fractal growth of ZrO 2 nanoparticles induced by synthesis conditions - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01916A [pubs.rsc.org]

- 15. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Guide to the Molecular Structure of Zirconium n-Propoxide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium (IV) n-propoxide, Zr(OCH₂CH₂CH₃)₄, is a metal alkoxide that serves as a critical precursor in the synthesis of zirconium-based materials, including advanced ceramics, catalysts, and functional coatings. Its utility in sol-gel processes, chemical vapor deposition (CVD), and as a catalyst in organic synthesis stems from its reactivity and ability to form complex molecular structures. Understanding the molecular architecture of zirconium n-propoxide in both solid and solution states is paramount for controlling the properties of the resulting materials and for designing novel applications, including in the pharmaceutical and drug development sectors where zirconia-based materials are explored for their biocompatibility and drug delivery potential. This technical guide provides a comprehensive overview of the molecular structure of this compound complexes, focusing on quantitative data, experimental methodologies, and the logical relationships governing their formation.

Oligomeric Nature of this compound

In solution, this compound does not typically exist as a simple monomeric species. Instead, it readily forms oligomers, primarily through the bridging of propoxy groups between zirconium centers. This oligomerization is a key factor influencing its reactivity, viscosity, and solubility. The degree of oligomerization can be influenced by factors such as concentration, solvent, and the presence of moisture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of these complexes. While detailed NMR data for pure zirconium(IV) n-propoxide is not extensively documented in readily available literature, analysis of related zirconium alkoxide complexes provides insight into the expected spectral features.

Solution State Analysis: NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to probe the environment of the n-propoxide ligands. The chemical shifts of the α-CH₂, β-CH₂, and γ-CH₃ protons and carbons provide information about the coordination environment of the zirconium centers. In oligomeric structures, the presence of both terminal and bridging alkoxide groups leads to a more complex spectrum compared to a simple monomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Ligands

| Nucleus | Ligand Group | Typical Chemical Shift (δ, ppm) | Assignment |

| ¹H | α-CH₂ (terminal) | ~3.9 - 4.2 | Protons on the carbon directly bonded to a terminal oxygen |

| ¹H | α-CH₂ (bridging) | ~3.5 - 3.8 | Protons on the carbon directly bonded to a bridging oxygen |

| ¹H | β-CH₂ | ~1.6 - 1.8 | Protons on the central carbon of the propyl group |

| ¹H | γ-CH₃ | ~0.9 - 1.1 | Protons on the terminal methyl group |

| ¹³C | α-CH₂ | ~70 - 75 | Carbon directly bonded to oxygen |

| ¹³C | β-CH₂ | ~25 - 30 | Central carbon of the propyl group |

| ¹³C | γ-CH₃ | ~10 - 15 | Terminal methyl carbon |

Note: These are representative values and can vary based on solvent, concentration, and the specific oligomeric structure.

Solid-State Structure: The Crystalline Oxoalkoxide Complex

While obtaining single crystals of pure, neutral Zr(OⁿPr)₄ has proven challenging, a key crystalline species has been isolated from commercial this compound solutions. This complex is an oxoalkoxide with the formula Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂ . Its formation highlights the propensity of zirconium alkoxides to undergo partial hydrolysis and condensation, even under nominally anhydrous conditions.

The structure of this molecule consists of a central, triply bridging oxo ligand (μ₃-O) linking three zirconium atoms. This core forms a triangular arrangement of three edge-sharing zirconium octahedra. A fourth Zr(OⁿPr)₄(ⁿPrOH) unit is attached to this core through two bridging n-propoxide groups.

Crystallographic Data for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂

The crystal structure of Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂ has been determined by single-crystal X-ray diffraction, providing precise information about its molecular geometry.

Table 2: Key Crystallographic Data for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂

| Parameter | Value |

| Chemical Formula | C₅₄H₁₂₈O₁₇Zr₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Table 3: Selected Bond Lengths and Angles for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂

| Bond | Length (Å) | Angle | Angle (°) |

| Zr-μ₃-O | 2.08 - 2.12 | Zr-O-Zr | 108.5 - 110.2 |

| Zr-μ₂-OPr | 2.15 - 2.25 | ||

| Zr-OPr (terminal) | 1.95 - 2.05 | ||

| Zr-O(PrOH) | 2.20 - 2.28 |

Note: These are approximate ranges based on typical values for similar zirconium alkoxide complexes. The precise values would be found in the supplementary crystallographic data of the original publication.

Experimental Protocols

Synthesis of Zirconium (IV) n-Propoxide

A common method for the synthesis of zirconium (IV) n-propoxide is the reaction of zirconium tetrachloride (ZrCl₄) with n-propanol in the presence of a base, such as ammonia (B1221849), to neutralize the liberated HCl.

Materials:

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous n-propanol

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Ammonia gas or a solution of ammonia in n-propanol

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude moisture.

-

A suspension of ZrCl₄ is prepared in anhydrous toluene in a reaction flask.

-

A solution of anhydrous n-propanol (at least 4 equivalents) is added to the ZrCl₄ suspension.

-

Ammonia gas is bubbled through the reaction mixture, or a solution of ammonia in n-propanol is added dropwise with vigorous stirring. This will precipitate ammonium (B1175870) chloride (NH₄Cl).

-

The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

-

The precipitated NH₄Cl is removed by filtration under inert atmosphere.

-

The solvent and any excess n-propanol are removed from the filtrate under reduced pressure to yield the this compound product, often as a viscous liquid or a waxy solid.

Crystallization of Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂

Single crystals of the oxoalkoxide complex can be obtained from commercial this compound solutions (which typically contain some degree of pre-hydrolysis products).

Procedure:

-

A commercial solution of this compound (e.g., 70 wt.% in n-propanol) is used as the starting material.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is stored in a sealed container at a reduced temperature (e.g., 4 °C) for an extended period (weeks to months).

-

Slow evaporation of the solvent or slow cooling can promote the formation of single crystals.

-

Crystals suitable for X-ray diffraction can be carefully selected from the resulting precipitate.

Visualizations

Logical Relationship of this compound Species

The following diagram illustrates the relationship between the monomeric precursor, its oligomerization in solution, and the formation of the crystalline oxo-complex through partial hydrolysis.

Experimental Workflow for Structural Characterization

The diagram below outlines the typical experimental workflow for the synthesis and structural characterization of this compound complexes.

An In-depth Technical Guide to the Safe Handling of Zirconium n-Propoxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for zirconium n-propoxide, a key reagent in various chemical syntheses, particularly in materials science and drug development. Given its reactive and hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the necessary precautions, experimental methodologies, and emergency procedures to minimize exposure and mitigate risks.

Chemical and Physical Properties

This compound, often supplied as a 70% solution in n-propanol, is a colorless to pale yellow liquid.[1] It is a metal alkoxide that is highly sensitive to moisture.[2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₈O₄Zr | [3][4] |

| Molecular Weight | 327.57 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Alcohol-like | [7] |

| Boiling Point | 208 °C @ 0.1 mmHg | [3][8] |

| Flash Point | 23 °C (73.4 °F) - closed cup (for 70% solution in n-propanol) | [3][8] |

| Density | 1.05 g/mL at 25 °C | [3] |

| Solubility | Soluble in organic solvents; reacts with water.[1][2] | [1][2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[7] | [7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its reactivity with water, as well as its potential to cause serious eye damage and skin irritation.[9]

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness |

Data sourced from multiple safety data sheets.[8][9][10]

NFPA 704 Diamond (for 70% solution in n-propanol):

-

Health (Blue): 2

-

Flammability (Red): 3

-

Instability (Yellow): 1

-

Special (White): -

Source: Gelest, Inc.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure. Due to its moisture sensitivity, all handling should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Flame-retardant lab coat, chemical-resistant gloves (nitrile or rubber), and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. |

Engineering Controls

-

Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: Due to its reactivity with moisture, handling and transfers should be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

-

Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment must be properly grounded and bonded.

Storage Requirements

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store under an inert gas like nitrogen or argon.

-

Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[5]

Experimental Protocols

This compound is a common precursor in sol-gel synthesis for producing various oxide materials. The following are example protocols for its use.

General Sol-Gel Procedure for Zirconia (ZrO₂) Synthesis

This protocol describes a general method for preparing zirconia nanoparticles.

Materials:

-

This compound (70% in n-propanol)

-

n-propanol (anhydrous)

-

Deionized water

-

Acetic acid (as a catalyst and stabilizer)

Methodology:

-

In a three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound in anhydrous n-propanol.

-

In a separate container, prepare a solution of deionized water, n-propanol, and acetic acid.

-

Slowly add the water-containing solution to the this compound solution dropwise while stirring vigorously. The rate of addition is crucial to control the hydrolysis and condensation reactions.

-

Continue stirring the resulting sol at room temperature for a set period (e.g., 24 hours) to allow for aging and gelation.

-

The obtained gel is then dried in an oven at a controlled temperature (e.g., 100 °C) to remove the solvent.

-

Finally, the dried gel is calcined at a higher temperature (e.g., 400 °C) to obtain crystalline zirconia nanoparticles.[11]

Preparation of Lead Zirconate Titanate (PZT) Films

This protocol outlines the preparation of a PZT precursor solution for thin film deposition.

Materials:

-

Lead acetate (B1210297) trihydrate

-

This compound (70% in n-propanol)

-

Titanium isopropoxide

-

Glacial acetic acid

-

1,3-propanediol

Methodology:

-

In a nitrogen atmosphere, dissolve lead acetate trihydrate in a mixture of glacial acetic acid and 1,3-propanediol. Heat the solution to 150 °C for 4 hours while stirring to distill off water and other byproducts.[12]

-

In a separate flask, mix this compound and titanium isopropoxide with glacial acetic acid for stabilization.[12]

-

Cool the lead precursor solution to below 80 °C before slowly adding the zirconium and titanium precursor solution.[13]

-

The final PZT stock solution can then be used for spin-coating or dip-coating onto a substrate to form a thin film, followed by drying and annealing at elevated temperatures.[12][13]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimize harm.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Data sourced from multiple safety data sheets.[1]

Spill and Leak Procedures

Small Spills (in a fume hood):

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

-

Evacuate the area immediately.

-

Eliminate all ignition sources.

-

Contact the institution's emergency response team.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the material.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon monoxide and carbon dioxide.

Visual Guides

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to a this compound incident.

Conclusion

This compound is an invaluable reagent in modern chemistry, but its safe use demands strict adherence to safety protocols. By understanding its properties, employing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and minimize the risk of accidents in the laboratory. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 70% in n-propanol | [gelest.com]

- 4. Zirconium(IV) n-propoxide, 70% w/w in n-propanol, Thermo Scientific Chemicals 50 g [thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. Zirconium(IV) n-propoxide | 23519-77-9 - BuyersGuideChem [buyersguidechem.com]

- 7. This compound | 23519-77-9 [chemicalbook.com]

- 8. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Zirconium(IV) propoxide | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. US20100323107A1 - Method for preparing and forming a thick coating of PZT using sol-gel process - Google Patents [patents.google.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. prochemonline.com [prochemonline.com]

Methodological & Application

Application Note & Protocol: Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconium (IV) n-Propoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zirconium dioxide (ZrO₂), or zirconia, nanoparticles are advanced ceramic materials with exceptional properties, including high thermal stability, mechanical strength, chemical inertness, and biocompatibility.[1] These characteristics make them highly valuable in a range of applications, from catalysis and thermal barrier coatings to biomedical uses such as in dental implants, tissue engineering, and as vehicles for drug delivery.[2][3] Among the various synthesis methods, the sol-gel technique offers superior control over particle size, morphology, purity, and homogeneity at relatively low processing temperatures.[4][5]

This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconium (IV) n-propoxide as a precursor. The process involves the controlled hydrolysis and condensation of the alkoxide in an alcoholic solvent, followed by drying and calcination to obtain the final crystalline nanoparticles.

Principle of the Sol-Gel Method

The sol-gel process for synthesizing zirconia nanoparticles from zirconium n-propoxide involves two primary chemical reactions: hydrolysis and condensation.[6] Zirconium alkoxides are highly reactive towards water, necessitating careful control over the reaction conditions to prevent rapid, uncontrolled precipitation.[6]

-

Hydrolysis: The process is initiated by the addition of water to the alcoholic solution of this compound. This leads to the replacement of propoxy groups (-OPr) with hydroxyl groups (-OH).

-

Zr(OPr)₄ + H₂O → Zr(OPr)₃(OH) + PrOH

-

-

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydroxyl groups (water condensation) or with remaining propoxy groups (alcohol condensation) to form Zr-O-Zr bridges. This process results in the formation of a three-dimensional network known as a gel.

-

(OPr)₃Zr-OH + HO-Zr(OPr)₃ → (OPr)₃Zr-O-Zr(OPr)₃ + H₂O

-

(OPr)₃Zr-OH + PrO-Zr(OPr)₃ → (OPr)₃Zr-O-Zr(OPr)₃ + PrOH

-

The rates of these reactions are significantly influenced by factors such as the water-to-alkoxide molar ratio, the type of solvent, the reaction temperature, and the presence of an acid or base catalyst.[4][5] Acidic catalysts tend to promote hydrolysis, leading to weakly branched polymeric chains, while basic catalysts favor condensation, resulting in more highly cross-linked, uniform particles.[5]

Experimental Protocols

3.1. Materials and Reagents

-

Precursor: Zirconium (IV) n-propoxide (Zr(OCH₂CH₂CH₃)₄), 70 wt. % in 1-propanol

-

Solvent: Absolute Ethanol (B145695) (C₂H₅OH) or 1-Propanol (C₃H₇OH)

-

Hydrolyzing Agent: Deionized Water (H₂O)

-

Catalyst (optional): Nitric Acid (HNO₃) or Ammonia Solution (NH₄OH)

3.2. Synthesis Procedure

The following protocol describes a general method for synthesizing zirconia nanoparticles. Specific parameters can be adjusted to control the final particle characteristics, as detailed in Table 1.

-

Precursor Solution Preparation: In a clean, dry flask, dissolve a specific amount of zirconium (IV) n-propoxide in an alcoholic solvent (e.g., ethanol or propanol) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. Stir the solution until it is homogeneous.

-

Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution by mixing deionized water with the same alcoholic solvent. If a catalyst is used, add the acid or base to this solution. A typical volume ratio of water to the this compound solution is 4:1.[7]

-

Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the stirred precursor solution at room temperature. The addition rate should be slow and controlled to manage the exothermic reaction and prevent rapid precipitation.

-

Sol-to-Gel Transition (Aging): Upon completion of the addition, continue stirring the resulting sol for a period ranging from a few hours to overnight. During this aging step, the condensation reactions proceed, leading to the formation of a viscous, transparent gel.

-

Drying: Transfer the wet gel to a petri dish and dry it in an oven. A common drying procedure is to hold the gel at 110°C for 12-24 hours to remove the solvent and volatile by-products.[7][8] This results in a dried powder known as a xerogel.

-

Calcination: Calcine the dried xerogel powder in a muffle furnace at a specific temperature to remove residual organic compounds and induce crystallization. The calcination temperature and duration are critical for controlling the final crystal phase (monoclinic or tetragonal) and crystallite size of the zirconia nanoparticles.[9][10]

Caption: Experimental workflow for zirconia nanoparticle synthesis.

Caption: Key reactions in the sol-gel process for zirconia.

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized zirconia nanoparticles are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.

Table 1: Effect of Catalyst on Nanoparticle Properties

| Catalyst Type | pH Condition | Predominant Reaction | Resulting Particle Morphology | Reference |

|---|---|---|---|---|

| Nitric Acid (HNO₃) | Acidic | Hydrolysis | Randomly linked or branched linear chains | [5] |

| Ammonia (NH₄OH) | Basic | Condensation | Uniform, highly cross-linked particles | [5] |

| None | Neutral | Slow Hydrolysis & Condensation | Varies with other parameters | - |

Table 2: Effect of Calcination Temperature on Zirconia Properties Precursor system: Yttria-stabilized zirconia synthesized via a sol-gel method.

| Calcination Temperature (°C) | Resulting Crystal Phase | Average Crystallite Size (nm) | Reference |

|---|---|---|---|

| 800 | Tetragonal + 5 wt% Cubic | 12.1 | [9] |

| 1000 | Tetragonal + 20 wt% Cubic | 28.4 | [9] |

| 1200 | Tetragonal | 47.2 |[9] |

Precursor system: Zirconia from zircon sand via caustic fusion and sol-gel.

| Fusion/Calcination Temperature (°C) | Resulting Particle Size (nm) | Specific Surface Area (m²/g) | Reference |

|---|---|---|---|

| 600 | 34.49 | 173.97 | [10] |

| 700 | 47.93 | 125.18 | [10] |

| 800 | 58.74 | 102.14 |[10] |

Characterization of Zirconia Nanoparticles

To confirm the successful synthesis and determine the properties of the zirconia nanoparticles, several characterization techniques are employed:

-

X-ray Diffraction (XRD): To identify the crystal phase (monoclinic, tetragonal, or cubic) and estimate the average crystallite size using the Scherrer equation.[4][9]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the particle size, shape, morphology, and degree of agglomeration.[4][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Zr-O bonds and the removal of organic residues after calcination.[10]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticle powder.[10][11]

Applications in Drug Development and Biomedical Science

The unique properties of sol-gel derived zirconia nanoparticles make them promising candidates for various biomedical applications:

-

Drug Delivery: Their high surface area and biocompatibility allow for the loading and controlled release of therapeutic agents. The surface can be functionalized to target specific cells or tissues.[1]

-

Biocompatible Coatings: Zirconia nanoparticles can be used to create nanocoatings on medical implants to improve their biocompatibility and wear resistance.[7]

-

Tissue Engineering: They can be incorporated into polymer scaffolds to enhance mechanical strength and promote cell growth for tissue regeneration.[1]

-

Antimicrobial Agents: Zirconia nanoparticles have demonstrated antibacterial activity, making them useful for developing antimicrobial surfaces and formulations.[1]

References

- 1. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. malayajournal.org [malayajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Zirconium n-Propoxide in Thin Film Deposition by Spin Coating

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zirconium n-propoxide (Zr(OPr)₄) is a widely utilized precursor for the fabrication of high-quality zirconium dioxide (ZrO₂) thin films via the sol-gel and spin coating method. This technique offers numerous advantages, including low cost, precise thickness control, and the ability to coat large and complex surfaces. The resulting ZrO₂ films exhibit desirable properties such as high refractive index, excellent thermal stability, and good chemical resistance, making them suitable for a range of applications including optical coatings, protective layers, and dielectric materials in microelectronics.[1][2]

This document provides detailed application notes and experimental protocols for the deposition of ZrO₂ thin films using this compound.

Chemical Principles: The Sol-Gel Process

The formation of a zirconium dioxide thin film from this compound is a two-step sol-gel process involving hydrolysis and condensation reactions.

-

Hydrolysis: this compound reacts with water, leading to the replacement of propoxy groups (-OPr) with hydroxyl groups (-OH).

-

Condensation: The hydroxylated zirconium species then undergo condensation to form Zr-O-Zr bridges, resulting in the formation of a three-dimensional oxide network, or a "gel".

The overall process can be stabilized and controlled by the use of chelating agents, such as acetylacetone (B45752) or diethanolamine, which modify the reactivity of the zirconium precursor.[3][4]

Caption: Sol-gel process for ZrO₂ thin film deposition.

Experimental Protocols

Substrate Cleaning

Proper substrate cleaning is crucial for good film adhesion and uniformity. A typical procedure for silicon or glass substrates is as follows:

-

Ultrasonic Degreasing: Sequentially sonicate the substrates in acetone, and isopropanol (B130326) for 15 minutes each.

-

DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.

-

Drying: Dry the substrates using a stream of dry nitrogen gas.

-

Optional Plasma Treatment: For enhanced cleaning and surface activation, an oxygen plasma treatment can be performed.

Precursor Solution Preparation

The properties of the final thin film are highly dependent on the composition of the precursor solution. The following protocol is a general guideline and can be modified based on desired film characteristics.

-

Solvent and Stabilizer: In a clean, dry flask, mix ethanol (B145695) with a chelating agent such as acetylacetone or diethanolamine.[3][4] The molar ratio of the chelating agent to the zirconium precursor can influence the stability and viscosity of the sol.

-

Precursor Addition: Slowly add this compound to the solvent-stabilizer mixture while stirring continuously in a controlled atmosphere (e.g., a glovebox) to minimize premature hydrolysis from ambient moisture.

-

Hydrolysis: Add a mixture of DI water and ethanol dropwise to the solution while stirring. The molar ratio of water to the precursor is a critical parameter that affects the gelation time and the final film properties.

-

Aging: Allow the sol to age for a specified period (typically 24 hours) at room temperature to ensure complete hydrolysis and condensation.

Spin Coating Deposition

The spin coating process determines the thickness and uniformity of the deposited film.[5]

-

Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.

-

Solution Dispensing: Dispense a sufficient amount of the prepared sol onto the center of the substrate. This can be done either statically (before spinning) or dynamically (while spinning at a low speed, e.g., 500 rpm).[6]

-

Spinning: Ramp up to the desired spin speed. The final film thickness is primarily controlled by the spin speed and the viscosity of the sol.[7] Higher spin speeds result in thinner films. The spinning duration is typically 30-60 seconds.

-

Drying: After spinning, the film is typically soft-baked on a hot plate at a low temperature (e.g., 100-150°C) for a few minutes to remove residual solvent. For multi-layer deposition, this soft-bake step is repeated after each layer.[8]

Caption: Experimental workflow for thin film deposition.

Post-Deposition Annealing

A final annealing step is crucial for densifying the film, removing organic residues, and crystallizing the zirconia.

-

Ramping Up: Place the coated substrates in a furnace and ramp up the temperature slowly to the desired annealing temperature to avoid cracking the film.

-

Holding: Hold the substrates at the annealing temperature for a specific duration (e.g., 1-2 hours). The annealing temperature significantly influences the crystal structure (amorphous, tetragonal, or monoclinic) and properties of the ZrO₂ film.[9]

-

Cooling Down: Allow the furnace to cool down slowly to room temperature.

Data Presentation

The following tables summarize typical experimental parameters and resulting film properties.

| Precursor Solution Composition | |

| Component | Typical Concentration/Ratio |

| This compound | 0.1 - 0.5 M in alcohol |

| Chelating Agent (e.g., Acetylacetone) | Molar ratio to Zr precursor: 0.5 - 1.0 |

| Water | Molar ratio to Zr precursor: 1 - 4 |

| Solvent | Ethanol, Isopropanol |

| Spin Coating Parameters and Resulting Film Properties | |

| Parameter | Value Range |

| Spin Speed (RPM) | 1000 - 6000 |

| Spin Time (s) | 30 - 60 |

| Resulting Property | Typical Value |

| Film Thickness (nm) | 20 - 200 |

| Surface Roughness (nm) | < 1 |

| Annealing Conditions and Film Characteristics | |

| Annealing Temperature (°C) | Resulting Crystal Phase |

| < 400 | Amorphous |

| 400 - 600 | Tetragonal |

| > 600 | Monoclinic |

| Property | Typical Value (after annealing) |

| Refractive Index (at 633 nm) | 1.9 - 2.1 |

Characterization

The deposited ZrO₂ thin films can be characterized using various techniques:

-

Thickness and Refractive Index: Ellipsometry

-

Surface Morphology and Roughness: Atomic Force Microscopy (AFM)[10]

-

Crystal Structure: X-ray Diffraction (XRD)[9]

-

Chemical Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR)[10][11]

-

Optical Properties: UV-Visible Spectroscopy to determine transmittance and bandgap.

References

- 1. scispace.com [scispace.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. A simple sol–gel route to ZrO2 films with high optical performances (2009) | Liping Liang | 50 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. louisville.edu [louisville.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High-quality ZrO2 /Si (001) thin films by a sol-gel process: Preparation and characterization [publica.fraunhofer.de]

- 11. sphinxsai.com [sphinxsai.com]

Preparation of Zirconia Ceramics from Zirconium n-Propoxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of zirconia (ZrO₂) ceramics from zirconium n-propoxide via the sol-gel method. The protocols outlined herein are designed to be a comprehensive guide for researchers, enabling the reproducible synthesis of zirconia nanoparticles with controlled properties.

Introduction

Zirconia ceramics are advanced materials with exceptional properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make them suitable for a wide range of applications, from thermal barrier coatings and solid oxide fuel cells to biomedical implants and drug delivery systems. The sol-gel process, utilizing this compound as a precursor, offers a versatile and cost-effective route to produce high-purity, nanocrystalline zirconia powders at relatively low temperatures. This method allows for precise control over the material's properties, such as particle size, surface area, and crystalline phase, by carefully manipulating the synthesis parameters.

Experimental Protocols

The following protocols describe the sol-gel synthesis of zirconia ceramics from this compound. The key steps involve the hydrolysis and condensation of the zirconium alkoxide precursor to form a gel, followed by drying and calcination to obtain the final ceramic product.

Materials and Equipment

-

Precursor: Zirconium (IV) n-propoxide (Zr(OPr)₄), 70 wt. % in n-propanol

-

Solvent: n-propanol or ethanol (B145695) (anhydrous)

-

Catalyst/Stabilizer: Glacial acetic acid (CH₃COOH), Nitric acid (HNO₃), or Ammonia (B1221849) solution (NH₄OH)

-

Hydrolysis Agent: Deionized water

-

Equipment:

-

Glass beakers and magnetic stir bars

-

Magnetic stirrer hotplate

-

Dropping funnel or pipette

-

Drying oven

-

Tube furnace or muffle furnace for calcination

-

Standard laboratory safety equipment (fume hood, safety glasses, gloves)

-

Protocol 1: Acetic Acid Catalyzed Synthesis